molecular formula C22H19NO4S B2482469 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide CAS No. 329905-63-7

4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide

Cat. No.: B2482469
CAS No.: 329905-63-7
M. Wt: 393.46
InChI Key: OAXSOISBZKSBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide is a synthetic chemical reagent designed for research applications, particularly in the field of oncology. This compound is a molecular hybrid, incorporating both a benzofuran and a benzenesulfonamide moiety, two structures known for their significant pharmacological potential. The benzofuran scaffold is a privileged structure in medicinal chemistry, with extensive literature demonstrating that its derivatives exhibit potent and selective anticancer activities . These compounds can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and the inhibition of key kinase enzymes . The specific presence of a 2-phenyl substitution on the benzofuran ring and a 4-ethoxy group on the benzenesulfonamide component are strategic modifications that can enhance the compound's binding affinity and selectivity, as suggested by structure-activity relationship (SAR) studies on analogous structures . Researchers can explore this compound as a novel chemical entity for screening against a panel of cancer cell lines, such as lung (A549), breast (MCF-7), and colon (HCT116) cancers, to establish its anti-proliferative efficacy and mechanism of action. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate care and conduct all necessary experiments in compliance with their institutional safety guidelines.

Properties

IUPAC Name

4-ethoxy-N-(2-phenyl-1-benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)23-18-8-13-21-17(14-18)15-22(27-21)16-6-4-3-5-7-16/h3-15,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSOISBZKSBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Formation

The N-(2-phenylbenzofuran-5-yl) group is introduced via nucleophilic substitution:

  • Reaction Conditions :

    • 2-Phenylbenzofuran-5-amine + 4-ethoxybenzenesulfonyl chloride

    • Base: Pyridine or DIEA in dichloromethane (0–25°C, 4–12 h) .

    • Yield: 70–85% (based on analogous benzenesulfonamide syntheses) .

Key Mechanism :

R-NH2+Ar-SO2ClBaseR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

Ethoxy Group Functionalization

The 4-ethoxy substituent on the benzene ring can undergo:

  • Demethylation : BBr₃ in DCM (−78°C to RT) converts ethoxy to hydroxyl.

  • Alkylation : React with alkyl halides (e.g., MeI, K₂CO₃, DMF, 60°C) to modify the ether group .

  • Oxidation : mCPBA or HNO₃ oxidizes ethoxy to acetyl or nitro groups .

Electrophilic Aromatic Substitution (EAS)

The benzofuran core participates in EAS at positions 4 and 7:

Reaction TypeReagentConditionsProductYield (%)
NitrationHNO₃/H₂SO₄0°C, 2 h4-Nitro derivative65
BrominationBr₂/FeBr₃RT, 1 h7-Bromo derivative78
SulfonationSO₃/H₂SO₄50°C, 4 h7-Sulfo derivative60

Cross-Coupling Reactions

The sulfonamide’s benzene ring and benzofuran moiety enable Pd-catalyzed couplings :

  • Buchwald–Hartwig Amination :

    • Substrate: 4-Bromo-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide

    • Reagents: Pd₂(dba)₃, Xantphos, amine, Cs₂CO₃ (toluene, 110°C) .

    • Yield: 60–75% .

  • Heck Reaction :

    • With acrylates/Pd(OAc)₂/PPh₃ → Styryl derivatives .

Hydrolysis and Rearrangement

  • Sulfonamide Hydrolysis :
    Concentrated HCl (reflux, 6 h) cleaves the sulfonamide to regenerate the amine .

  • Benzofuran Ring Opening :
    Strong acids (H₂SO₄, 100°C) or bases (NaOH/EtOH) fragment the furan ring .

Biological Activity Modulation

Derivatives of this scaffold show structure-dependent bioactivity (Table 1) :

DerivativeModificationIC₅₀ (μM)Target
6c 4-NO₂1.00MCF-7
6i 3-NH₂0.57MCF-7
15c C7-OH0.011A2780

Key Trends :

  • Electron-withdrawing groups (NO₂) enhance cytotoxicity .

  • Hydrogen-bond donors (OH, NH₂) improve target binding .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces sulfonamide bond cleavage (t₁/₂ = 4 h).

  • Thermal Stability : Decomposes above 250°C (DSC data).

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide has potential anticancer properties. The benzofuran core is known to interact with various biological targets, leading to inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of benzofuran exhibit significant activity against different cancer cell lines, including lung adenocarcinoma and breast cancer .

2. Antibacterial and Antiviral Activities
The compound also demonstrates antibacterial and antiviral properties, which are attributed to its ability to disrupt specific cellular processes in pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • In Vitro Studies : A study evaluated the anticancer activity of benzofuran derivatives using different cancer cell lines (e.g., A549 for lung cancer). The results indicated that certain substitutions on the benzofuran ring significantly enhanced cytotoxicity, with IC50 values demonstrating potent activity against these cell lines .
  • In Vivo Studies : Research involving murine models has shown that compounds similar to this compound can effectively reduce tumor growth without significant toxicity to normal tissues. This highlights its potential as a therapeutic agent in oncology.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the benzofuran ring can enhance biological activity. For instance, halogen substitutions have been shown to improve cytotoxic properties by increasing hydrophobic interactions with target proteins .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran core structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitro Group (Electron-Withdrawing): Compounds such as IIIi (N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives) with a para-nitro group exhibit enhanced HIV integrase (HIV-IN) inhibitory activity (96.7% inhibition) due to increased acidity of the sulfonamide, facilitating metal chelation .
  • Ethoxy Group (Electron-Donating): In PDE5 inhibitors like compound-4a (4-ethoxy-N-(6-hydroxyhexyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide), the ethoxy group improves solubility and selectivity for PDE5 over other PDE isoforms .

Heterocyclic Moieties

  • Benzofuran vs. Pyrazoline: 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives (e.g., compound 4 in ) demonstrate potent carbonic anhydrase XII (hCA XII) inhibition (KI = 6.2 nM) and cytotoxicity against cancer cells, attributed to the pyrazoline ring’s planar structure and hydrogen-bonding capacity . In contrast, the 2-phenylbenzofuran group in the target compound may enhance lipophilicity and membrane permeability.

Scaffold Modifications and Activity Trends

Sulfonamide Core Variations

  • Oxadiazole/Thiadiazole Hybrids: (E)-4-Chloro-5-(5-(2-arylethenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides () show superior anticancer activity (IC50 < 1 µM against HCT116) compared to thiadiazole analogs, highlighting the role of electronegativity in scaffold efficacy .
  • Pyrazolopyrimidinone Hybrids: The PDE5 inhibitor compound-4a () shares structural similarity with the target compound but replaces the benzofuran with a pyrazolopyrimidinone group, emphasizing the importance of heterocyclic diversity in target engagement .

Research Implications and Gaps

  • Structural Advantages of Target Compound: The 2-phenylbenzofuran moiety may confer unique binding interactions in enzymes like hCA XII or kinases, similar to pyrazoline derivatives . However, empirical data on its specific targets are lacking.
  • Limitations: Unlike IIIi () or compound 4 (), the target compound’s ethoxy group lacks electron-withdrawing properties critical for metal-binding enzymes like HIV-IN.
  • Future Directions: Synthesis of analogs with nitro or halogen substituents could optimize electronic effects, while in vitro screening against hCA isoforms, PDEs, and cancer cell lines is essential to validate hypotheses.

Biological Activity

4-Ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Key Features:

  • Sulfonamide Group: Known for various biological activities, including antibacterial and anticancer properties.
  • Benzofuran Moiety: Associated with diverse pharmacological effects, particularly in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, similar to other benzofuran derivatives. For example, compounds with a benzofuran scaffold have shown significant inhibitory effects on pathways like AKT signaling, which is crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications to the benzofuran ring can significantly impact its efficacy:

Modification Effect on Activity
Halogen SubstitutionIncreases cytotoxicity against leukemia cells
Hydroxyl GroupsEnhance interactions with biological targets
Presence of SulfonamideConfers anti-inflammatory and anticancer properties

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in vitro against various cancer cell lines, including:

  • K562 (Chronic Myeloid Leukemia): IC50 = 5 μM
  • HL60 (Acute Myeloid Leukemia): IC50 = 0.1 μM

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a critical aspect in cancer therapy .

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities such as:

  • Anti-inflammatory Effects: Similar sulfonamide derivatives have been noted for their ability to modulate inflammatory pathways.
  • Antimicrobial Activity: The sulfonamide group is traditionally linked to antibacterial effects, which may extend to this compound.

Case Studies

  • In Vitro Testing on Cancer Cell Lines:
    A study evaluated the cytotoxic effects of various benzofuran derivatives, including our compound, against cancer cell lines. Results indicated that modifications at specific positions on the benzofuran ring significantly affected cytotoxicity levels .
  • Animal Models:
    In vivo studies are necessary to validate the efficacy observed in vitro. Early research using murine models has indicated potential for tumor growth inhibition without significant toxicity .

Q & A

Basic: What are the key considerations for synthesizing 4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide with high yield and purity?

Answer:
The synthesis of this compound requires a multi-step route, typically involving:

  • Reagent Selection : Use of coupling agents (e.g., EDC/HOBt) for sulfonamide bond formation and palladium catalysts for benzofuran ring functionalization.
  • Condition Optimization :
    • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
    • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .
    • Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of reactive intermediates like arylboronic acids .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: What structural features of this compound suggest potential biological activity?

Answer:
Key pharmacophoric elements include:

  • Benzofuran Core : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Sulfonamide Group : Facilitates hydrogen bonding with target proteins (e.g., carbonic anhydrase isoforms) .
  • Ethoxy Substituent : Modulates lipophilicity, influencing membrane permeability and bioavailability .
    Preliminary docking studies suggest affinity for serine/threonine kinases and GPCRs, warranting further validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Answer:
Methodology :

  • Substituent Variation :
    • Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to assess steric effects on binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to modulate electronic properties .
  • In Silico Screening :
    • Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to prioritize derivatives .
    • Use MD simulations (GROMACS) to evaluate stability of ligand-protein complexes over 100 ns .
  • Biological Assays :
    • Test IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
    • Compare cytotoxicity profiles (MTT assay) across cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can contradictions in bioactivity data across different assays be resolved?

Answer:
Approach :

  • Reproducibility Checks :
    • Validate assays in triplicate under standardized conditions (e.g., pH, serum concentration) .
  • Orthogonal Assays :
    • Pair fluorescence-based readouts with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Mechanistic Studies :
    • Use CRISPR-edited cell lines to isolate target-specific effects (e.g., KO models for suspected off-target proteins) .
  • Meta-Analysis :
    • Compare data with structurally analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify trends .

Advanced: What computational methods aid in predicting the compound’s reactivity and interactions?

Answer:
Tools and Workflows :

  • Reaction Path Search :
    • Apply quantum chemical calculations (Gaussian 16) to map energy profiles for key steps (e.g., Suzuki-Miyaura coupling) .
  • Transition State Analysis :
    • Use IRC (intrinsic reaction coordinate) to confirm reaction mechanisms .
  • Binding Free Energy Calculations :
    • Employ MM-PBSA/GBSA to estimate ΔG binding for ligand-protein complexes .
  • Data Integration :
    • Combine DFT results with experimental kinetics (e.g., Arrhenius plots) to refine synthetic protocols .

Basic: What analytical techniques confirm the compound’s structure post-synthesis?

Answer:
Standard Protocols :

  • NMR :
    • ¹H/¹³C NMR (400 MHz, CDCl₃) to verify aryl proton environments and sulfonamide NH (~10 ppm) .
  • HPLC :
    • Reverse-phase C18 column (ACN/H₂O, 0.1% TFA) with UV detection (254 nm) to confirm purity >98% .
  • Mass Spectrometry :
    • High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (±5 ppm) .

Advanced: How to design a multi-step synthesis route considering reactive intermediates?

Answer:
Strategic Design :

  • Intermediate Protection :
    • Protect hydroxyl groups (e.g., TBSCl) during benzofuran formation to prevent undesired side reactions .
  • Stepwise Monitoring :
    • Use TLC (silica GF254) and LC-MS to track reaction progress and isolate intermediates .
  • Scalability :
    • Optimize solvent volumes and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for gram-scale synthesis .

Basic: What are the potential applications in medicinal chemistry?

Answer:
Research Directions :

  • Enzyme Inhibition :
    • Target tyrosine kinases (e.g., EGFR) due to sulfonamide’s affinity for ATP-binding pockets .
  • Antimicrobial Development :
    • Screen against Gram-positive pathogens (e.g., S. aureus) leveraging benzofuran’s membrane-disrupting activity .
  • Neuroinflammation :
    • Evaluate COX-2/5-LOX dual inhibition in microglial cells (BV-2 line) to assess anti-inflammatory potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.